Biperiden

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in ethanol; readily soluble in methanol

4.26e-03 g/L

Synonyms

Canonical SMILES

Receptor Affinity and Selectivity Profile

References

- 1. Affinity and selectivity of this compound enantiomers for ... [pubmed.ncbi.nlm.nih.gov]

- 2. Similarities of this compound With Pirenzepine in Receptor ... [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of scopolamine and this compound as a rodent model for... [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinergic models of memory impairment in animals and man... [cris.maastrichtuniversity.nl]

- 5. Dose dependent inhibition of REM sleep in normal volunteers by... [pubmed.ncbi.nlm.nih.gov]

- 6. - Wikipedia this compound [en.wikipedia.org]

- 7. Evaluation of the effect of this compound (cholinergic muscarinic ... [sciencedirect.com]

- 8. Initial clinical evidence on this compound as antiepileptogenic ... [frontiersin.org]

- 9. Affinity and selectivity of this compound enantiomers for ... [sciencedirect.com]

- 10. The muscarinic M1 receptor modulates associative ... [sciencedirect.com]

Chemical & Pharmacological Profile

For research purposes, the following table provides key pharmacological and chemical data.

| Property | Detail |

|---|---|

| Pharmacodynamics | Competitive antagonist at muscarinic acetylcholine receptors [1] [2]. |

| Receptor Affinity (Ki) | M1: 0.48 nM; M4: 2.4 nM; M3: 3.9 nM; M2: 6.3 nM; M5: 6.3 nM [3]. |

| Solubility | Soluble to 5 mM in water and to 10 mM in DMSO [3]. |

| Storage (Research Use) | Desiccate at +4°C; protect from light [3] [4]. |

| Purity (Available for Research) | ≥97% to ≥99% [5] [3]. |

Mechanism of Action and Neurochemical Effects

Biperiden hydrochloride acts as a competitive antagonist, primarily at central muscarinic M1 acetylcholine receptors [1]. This activity is the basis for its therapeutic and experimental effects.

This compound restores neurotransmitter balance via muscarinic receptor blockade.

Therapeutic Mechanism in Movement Disorders: In Parkinson's disease, dopamine deficiency creates a relative excess of acetylcholine in the striatum, disrupting motor control [1] [2]. This compound corrects this imbalance by blocking central M1 receptors, which is particularly effective for reducing tremor and muscle rigidity [1]. For drug-induced extrapyramidal symptoms, antipsychotics that block dopamine receptors cause a similar functional dopamine deficiency, which this compound counteracts by reducing cholinergic activity [1] [6].

Effects on Neuroplasticity and Cognition: this compound is used in research to probe the cholinergic system's role. It reduces long-term potentiation (LTP)-like plasticity in the brain, a correlate of learning and memory [1]. Its cognitive effects are dose-dependent, potentially impairing episodic memory, immediate recall, and visual-spatial performance at standard doses, though some studies show mixed results in healthy elderly subjects [1].

Electrophysiological and Sleep Effects: Electroencephalogram (EEG) studies show that this compound increases delta and low-frequency alpha rhythms while decreasing high-frequency alpha rhythms [1]. It also affects sleep architecture by increasing latency to REM sleep and decreasing total REM sleep time [1].

Experimental Research Applications

In preclinical research, this compound hydrochloride is used to model cholinergic dysfunction and study potential treatments.

In Vivo Model of Cognitive Deficit: this compound can induce reversible cognitive impairment in animal models, useful for testing pro-cognitive compounds [7].

- Typical Protocol: Administer 3 mg/kg and 10 mg/kg via intraperitoneal injection to male Lister Hooded rats. Behavioral tests (e.g., delayed matching-to-place task in a water maze) are conducted, with the higher dose reliably inducing cognitive deficits and increasing task initiation time [7].

Research on Substance Dependence: Clinical trials have explored this compound for treating cocaine/crack dependence. One study used 4 mg/day over eight weeks, resulting in higher treatment adherence and reduced drug use/craving versus placebo [1]. This suggests muscarinic receptors are a potential target for addiction treatment.

Safety and Side Effects

This compound's effects result from its anticholinergic properties, which can cause central and peripheral side effects [1] [6].

| System | Common Side Effects |

|---|---|

| Central Nervous System | Drowsiness, dizziness, confusion, memory impairment, delirium (especially in elderly) [1] [6]. |

| Peripheral | Dry mouth, blurred vision, constipation, urinary retention, tachycardia [1] [6]. |

Regarding organ-specific toxicity, this compound is classified as an unlikely cause of clinically apparent liver injury (Likelihood score: E). It has not been reliably associated with serum enzyme elevations [8].

Conclusion for Researchers

This compound hydrochloride is a well-characterized, selective muscarinic M1 receptor antagonist with established roles in managing movement disorders and serving as a research tool in neuroscience. Its well-defined molecular target, clear mechanism of action, and availability in high-purity forms make it invaluable for studying cholinergic neurotransmission, neuroplasticity, and cognitive function.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound hydrochloride | mAChR M1 Antagonists [rndsystems.com]

- 4. This compound hydrochloride [goldbio.com]

- 5. This compound hydrochloride (CAS 1235-82-1) [scbt.com]

- 6. This compound [en.wikipedia.org]

- 7. This compound HCl - Anticholinergic drug - APExBIO [apexbt.com]

- 8. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

muscarinic acetylcholine receptor antagonist biperiden

Mechanism of Action and Pharmacological Profile

Biperiden's primary mechanism is competitive antagonism of central muscarinic M1 receptors, restoring balance in the corpus striatum [1]. Research also reveals secondary actions: use-dependent (uncompetitive) antagonism at NMDA receptors [2] and weak uncompetitive inhibition of acetylcholinesterase (AChE) with a Ki of 1.11 mmol/L [3].

The diagram below illustrates this compound's primary and secondary mechanisms of action.

This compound's core mechanism and secondary interactions.

Quantitative Pharmacological Data

The table below summarizes key quantitative data for this compound.

| Parameter | Details |

|---|---|

| Molecular Formula | C₂₁H₂₉NO [1] |

| Molecular Weight | 311.4611 g/mol [1] |

| Primary Target & Action | Muscarinic Acetylcholine Receptor M1; Antagonist [1] |

| Bioavailability | ~87% [1] |

| Protein Binding | ~60% [1] |

| Therapeutic Dose (Oral, Parkinson's) | Initial: 2 mg 3-4 times/day; Max: 16 mg per 24 hours [4] |

| AChE Inhibition Constant (Ki) | 1.11 ± 0.20 mmol/L [3] |

| NMDA Receptor Functional Ki | 8.8 µM (in rabbit caudate nucleus slices) [2] |

| Acute Toxicity (LD₅₀ in rats) | 760 mg/kg (oral) [1] |

Established and Investigational Uses

This compound has both well-established clinical uses and several applications under investigation.

Approved Clinical Uses

- Parkinson's Disease: Used to reduce muscle stiffness, tremors, and poor muscle control [1] [5] [4].

- Drug-Induced Extrapyramidal Symptoms: Controls acute dystonia, akathisia, and other movement disorders caused by neuroleptic drugs [1].

Emerging and Investigational Applications

- Post-Traumatic Epilepsy (PTE) Prevention: A Phase III clinical trial is evaluating intravenous this compound administered within 12 hours of moderate/severe traumatic brain injury to prevent or mitigate PTE development [6].

- Substance Use Disorders: Preclinical studies in rats show this compound reduces motivation for alcohol consumption and alcohol-seeking behavior [7]. Other research suggests it can impair memory consolidation of cocaine-conditioned place preference [7].

- Cognitive Studies in Psychosis: Used as a research tool for acute pharmacological challenge; a single 4 mg dose significantly negatively influenced verbal and visual learning and memory in both psychotic subjects and healthy controls [8].

Detailed Experimental Protocols

For researchers aiming to replicate or adapt key studies, here are detailed methodologies for investigating this compound's effects.

Protocol: AChE Inhibition Assay [3]

This protocol determines this compound's inhibitory activity and mechanism against AChE.

- Key Steps:

- Reaction Setup: Pipette 400 μL of DTNB, 25 μL of AChE, 375 μL of PBS (pH 7.4), and 100 μL of this compound (at various concentrations) into a cuvette.

- Initiation: Add 100 μL of acetylthiocholine chloride substrate to start the reaction.

- Measurement: Immediately measure absorbance, then again after 2 minutes of reaction.

- Calculation: Calculate enzyme activity using the extinction coefficient for 5-thio-2-nitrobenzoic acid (ε = 14,150 L·mol⁻¹·cm⁻¹).

- Mechanism Analysis: Plot data on a Dixon plot (1/velocity vs. [this compound]) at multiple substrate concentrations. Parallel lines indicate an uncompetitive mechanism. Calculate Ki from the plot: Slope = 1/Vmax × Ki.

Protocol: In Vivo Efficacy for Alcohol Use Disorder [7]

This method assesses this compound's effect on alcohol-seeking behavior in rodent models.

- Key Steps:

- Animal Subjects: Use male Long Evans rats (e.g., 250-300 g), housed under a controlled 12-hour inverted light/dark cycle.

- Ethanol Self-Administration Training: Train rats to self-administer ethanol under a Fixed Ratio 1 (FR1) schedule in operant chambers.

- Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at doses such as 5 and 10 mg/kg.

- Progressive Ratio (PR) Testing: After administration, subject rats to a PR schedule where the response requirement to receive an ethanol reward increases progressively.

- Primary Outcome Measures:

- Active Lever Presses: Number of presses on the lever delivering ethanol.

- Breakpoint: The final response ratio completed (indicator of motivation).

Key Precautions and Safety

- Contraindications: Narrow-angle glaucoma, bowel obstruction, megacolon, myasthenia gravis, or allergy [4].

- Common Side Effects: Dry mouth, blurred vision, drowsiness, constipation, difficulty urinating [5] [4].

- Serious Adverse Effects: Anxiety, hallucinations, confusion, irregular heartbeat, seizures [1] [4].

- Drug Interactions: Use cautiously with other anticholinergics, CNS depressants (alcohol), and tricyclic antidepressants [4].

This compound remains an important muscarinic antagonist with a well-defined clinical profile and growing potential for repurposing. Its emerging non-motor effects and novel mechanisms beyond muscarinic antagonism present promising avenues for future research and therapeutic development.

References

- 1. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. The antiparkinsonian drugs budipine and this compound are ... [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Parkinson Drug this compound Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Uses, Side Effects & Warnings [drugs.com]

- 5. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 6. This compound for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the effect of this compound (cholinergic muscarinic ... [sciencedirect.com]

- 8. The effect of the muscarinic M1 receptor on... antagonist this compound [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Parameters of Biperiden

This table consolidates key quantitative PK data from clinical studies.

| Parameter | Value | Notes / Conditions |

|---|---|---|

| Terminal Half-Life | 18.4 - 24 hours | Following a single 4 mg intravenous dose; may be prolonged in geriatric patients [1] [2]. |

| Absorption Half-Life | 0.3 hours | Rapid absorption after a 4 mg oral dose [3]. |

| Distribution Half-Life | 0.6 hours | Indicates rapid tissue penetration [3]. |

| Oral Bioavailability | 33% ± 5% | Incomplete due to significant first-pass metabolism [1] [2]. |

| Protein Binding | 60% | - [4] [1] |

| Time to Peak Plasma Concentration (T~max~) | 1.5 hours | After a single 4 mg oral dose [3] [1]. |

| Volume of Distribution (V~d~) | 24 L/kg | Suggests extensive distribution into tissues [2]. |

| Clearance (CL) | 146 L/h (Oral) 12 mL/min/kg (IV) | High clearance rate [3] [2]. |

Pharmacodynamic Relationships and Timing

This table outlines the timing and nature of biperiden's effects relative to its plasma concentration.

| Parameter | Observation | Experimental Context |

|---|---|---|

| Lag Time | 0.5 hours | Delay between administration and onset of absorption [3]. |

| Plasma Peak vs. Effect Maximum | 1 to 4 hours | Peak pharmacodynamic effects (e.g., on accommodation and self-rating mood scales) lag behind peak plasma concentration [3]. |

| Central vs. Peripheral Effects | CNS effects observed after both oral and IV administration; significant reduction in salivary flow only after IV injection. | Suggests different sensitivities or effect thresholds between central and peripheral cholinergic receptors [2]. |

Metabolism and Mechanism of Action

- Primary Mechanism: this compound is a competitive antagonist of muscarinic acetylcholine receptors, with a prominent blocking effect on the M1 subtype [5]. This central action restores the cholinergic-dopaminergic balance in the corpus striatum, which is fundamental to its therapeutic effects in parkinsonism and against extrapyramidal symptoms [4].

- Metabolism: The metabolism of this compound is not fully understood, but it is known to involve hepatic hydroxylation [4] [1]. The specific cytochrome P450 enzymes involved and the complete profile of metabolites require further elucidation.

- Unexpected Pharmacological Interaction: A 2017 study identified that this compound also acts as a very weak, uncompetitive inhibitor of acetylcholinesterase (AChE), with an inhibition constant (K~i~) of 1.11 mmol/L [6] [7]. This activity is considered negligible at therapeutic concentrations but is an important finding for structural pharmacology.

Experimental Protocol: AChE Inhibition Assay

The following diagram and description outline the key experiment that characterized this compound's interaction with AChE.

Experimental workflow for AChE inhibition.

1. Enzyme Activity Assay (Ellman's Method) [6]

- Reaction Medium: The assay was performed in a spectrophotometric cuvette containing:

- Acetylthiocholine chloride: Substrate analog of acetylcholine.

- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): Color-forming agent that reacts with thiocholine, a hydrolysis product.

- AChE: Enzyme from electric eel (Electrophorus electricus).

- This compound lactate: Test inhibitor at varying concentrations.

- PBS buffer (pH 7.4): To maintain physiological pH.

- Measurement: The enzyme activity was determined by measuring the increase in absorbance at 412 nm immediately after adding the substrate and again after 2 minutes of reaction. The rate of formation of the yellow 5-thio-2-nitrobenzoic acid anion was calculated using its extinction coefficient (ε = 14,150 L·mol⁻¹·cm⁻¹).

2. Data Processing and Inhibition Kinetics [6]

- Dixon Plot: The data from the activity assay at different substrate and inhibitor concentrations were plotted in a Dixon plot (1/velocity vs. inhibitor concentration).

- Mechanism and Constant: The plot revealed a pattern consistent with uncompetitive inhibition. The inhibition constant (K~i~), which equals the IC~50~ for this mechanism, was calculated from the slope of the lines (Slope = 1/V~max~ × K~i~).

3. In Silico Molecular Docking [6]

- Software and Input: The interaction was modeled using the SwissDock server. The crystal structure of AChE (PDB: 1C2B) was used as the protein target.

- Analysis: The simulation predicted the lowest free binding energy and identified specific molecular interactions, such as an H-bond with tyrosine 341 and π-π interactions with tyrosine 72 and tryptophan 286 in the peripheral anionic site of AChE.

Key Takeaways for Drug Development

- Complex PK/PD Relationship: The significant lag (1-4 hours) between peak plasma concentration and peak pharmacodynamic effect indicates that clinical monitoring should not rely solely on PK data [3].

- High Distribution Volume: The large volume of distribution (~24 L/kg) confirms extensive tissue penetration, which is consistent with its central nervous system effects [2].

- Unexplored Metabolites: The statement that metabolism "is not completely understood" highlights a knowledge gap. Identifying the specific enzymes and metabolites could be critical for understanding drug interactions and the potential for variable patient responses [4].

References

- 1. This compound [en.wikipedia.org]

- 2. Pharmacokinetic and pharmacodynamic studies following ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound effects and plasma levels in volunteers [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Anti-Parkinson Drug this compound Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Parkinson Drug this compound Inhibits Enzyme ... [pubmed.ncbi.nlm.nih.gov]

Biperiden CNS cholinergic system effects

Molecular Mechanism and Central Effects

Biperiden's primary mechanism involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum and other brain regions, restoring a balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems [1]. Its high selectivity for the M1 receptor underpins its use as a research tool to probe the specific functions of this receptor subtype [2].

Beyond its motor effects, this compound influences cognition and perception. In humans, it increases the N1 amplitude in event-related potentials, suggesting an effect on early perceptual processing [3]. In rodent models, this compound induces a relatively selective delay-dependent short-term memory impairment without affecting motivation or attention, making it a potentially superior model for cholinergic cognitive deficits compared to non-selective antagonists like scopolamine [4].

This compound's mechanism as a competitive M1 receptor antagonist.

Key Experimental Models and Protocols

To investigate this compound's effects, researchers employ standardized models and protocols. Key methodologies from recent studies are outlined below.

| Study Focus | Model/Subjects | This compound Dosing & Route | Key Outcome Measures |

|---|

| Cholinergic Cognitive Impairment [4] | Male Wistar rats | 3 mg/kg and 10 mg/kg; intraperitoneal (i.p.) | Delayed Non-Matching to Position (DNMTP): Short-term memory. Fixed/Progressive Ratio: Motor response and motivation. Attention Task: Visual attention. | | Ethanol Self-Administration [5] | Male Long Evans rats | 1, 5, and 10 mg/kg; i.p. | Active Lever Presses: Motivation for alcohol. Progressive Ratio Breakpoint: Reinforcing value of alcohol. 24-hour Consumption: Alcohol intake. | | Neuroprotection Post-TBI [6] | Male Wistar rats (LFPI model) | 8 mg/kg; i.p. (first dose at 6h post-TBI, then 2 more doses at 8h intervals) | Composite Neuroscore: Motor/vestibular function. Serum Biomarkers (T-tau, NfL): Neuronal injury. Immunohistochemistry: Neuron degeneration, glial activation. | | Learned Irrelevance in Humans [3] | Healthy young volunteers | Single 2 mg oral dose | Behavioral Task (Learned Irrelevance): Attentional filtering. Electroencephalography (EEG): Event-related potentials (N1, P3). | | Post-Traumatic Epilepsy Prevention [7] [8] | Human TBI patients (Clinical Trial) | 5 mg; intravenous (i.v.) every 6 hours for 10 days | Incidence of Post-Traumatic Epilepsy: Primary outcome. Adverse Events & Mortality: Safety outcomes. Electroencephalogram (EEG): Seizure activity. |

Generalized workflow for in-vivo this compound studies.

Investigational Clinical Applications

Research has expanded into new therapeutic applications for this compound, particularly in modulating neural plasticity and the sequelae of brain injury.

- Post-Traumatic Brain Injury (TBI) and Epilepsy: Based on preclinical evidence that anticholinergics can modify epileptogenesis, a Phase III clinical trial (NCT04945213) investigated this compound for preventing post-traumatic epilepsy. The hypothesis was that treatment within 12 hours of moderate/severe TBI could prevent or mitigate epilepsy development [8]. However, a separate, earlier trial was halted and found insufficient evidence for this compound's efficacy in preventing post-traumatic epilepsy, underscoring the need for more research [7].

- Substance Use Disorders: Preclinical studies show robust evidence that this compound reduces motivation for alcohol consumption and seeking in rats [5]. This suggests therapeutic potential for alcohol use disorder through modulation of dopaminergic and cholinergic systems.

- Mood and Schizophrenia: this compound's effects on mood are complex. Anticholinergics can have antidepressant effects [9], yet in schizophrenia, this compound administration has been associated with an increase in positive symptoms and a decrease in negative symptoms [10].

Practical Research Considerations

- Dosing and Bioavailability: In humans, this compound has high oral bioavailability (87%) [1]. For rodent studies, intraperitoneal administration of 3-10 mg/kg is common for probing cognitive effects, while neuroprotection studies may use specific regimens like 8 mg/kg [4] [6].

- Cognitive Test Selection: this compound induces a relatively pure short-term memory deficit. The Delayed Non-Matching to Position (DNMTP) task is highly sensitive to its effects, while tasks like Fixed Ratio and attention paradigms are more resistant, helping to dissociate mnemonic from other cognitive or motivational effects [4].

- Model Selection: The Lateral Fluid Percussion Injury (LFPI) model in rats is a well-accepted method for studying this compound's potential neuroprotective and antiepileptogenic effects in TBI [6].

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. Affinity and selectivity of this compound enantiomers for ... [pubmed.ncbi.nlm.nih.gov]

- 3. effects of the muscarinic M1 antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of scopolamine and this compound as a rodent ... [link.springer.com]

- 5. Evaluation of the effect of this compound (cholinergic muscarinic ... [sciencedirect.com]

- 6. Neuroprotective Effects of Acute this compound Treatment ... [researchsquare.com]

- 7. Initial clinical evidence on this compound as antiepileptogenic ... [frontiersin.org]

- 8. This compound for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Mood: From Basic and Clinical Studies to... Cholinergic [pmc.ncbi.nlm.nih.gov]

- 10. The Cholinergic in Schizophrenia Reconsidered... System [nature.com]

Neurochemical Effects of Biperiden on Dopamine Release: Mechanisms and Research Applications

Drug Profile and Pharmacological Characteristics

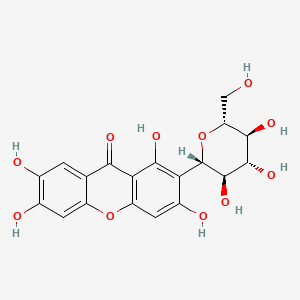

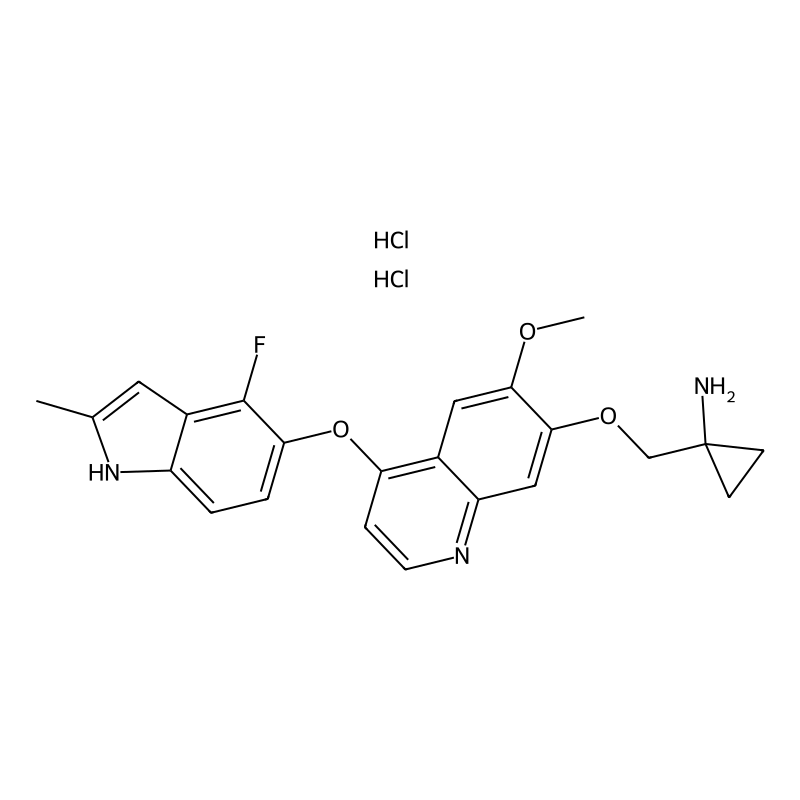

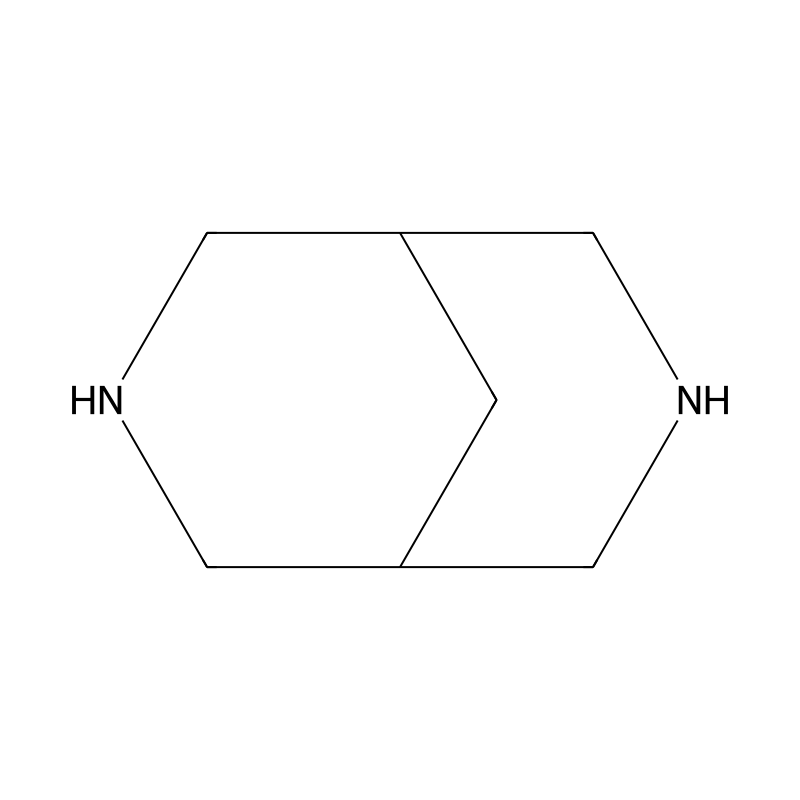

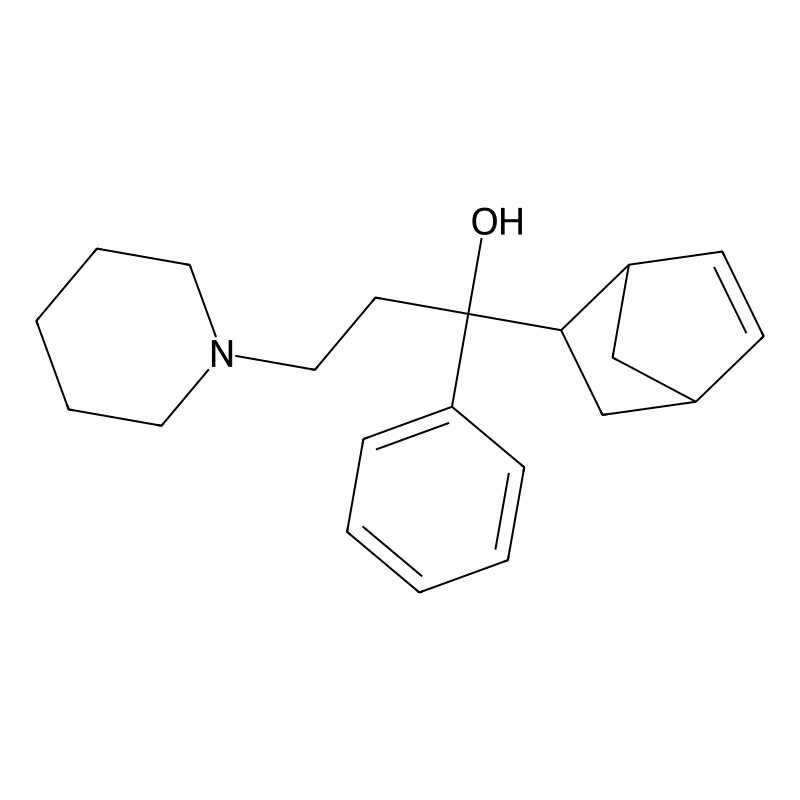

Biperiden is a selective muscarinic M₁ receptor antagonist with additional activity at M₄ receptors that has been in clinical use since 1959. It is clinically approved as an anti-parkinsonian medication and for managing extrapyramidal symptoms induced by dopamine receptor-blocking drugs. The compound's chemical name is 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol, and it presents as a white, crystalline, odorless powder with slight solubility in water and alcohol [1].

This compound exhibits preferential central action on M₁ receptors, the predominant muscarinic receptor in the brain, with relatively small peripheral anticholinergic effects compared to atropine [1]. Receptor occupancy studies in humans demonstrate that a 4 mg oral dose results in muscarinic receptor occupancy rates of 10%-45% in the frontal cortex three hours post-administration, with occupancy correlating curvilinearly with plasma concentration [1]. This receptor binding profile underpins its therapeutic utility and research applications in modulating dopaminergic signaling through cholinergic antagonism.

Mechanisms of Dopamine Modulation

Direct and Indirect Pathways

This compound modulates dopamine release through complex mechanisms involving both direct receptor interactions and indirect pathway modulation. The diagram below illustrates the primary neurochemical pathways involved:

This compound's primary mechanism involves competitive antagonism at central muscarinic acetylcholine receptors, predominantly the M₁ subtype [1]. This antagonism disinhibits dopaminergic signaling through multiple pathways. First, this compound blocks presynaptic M₁ autoreceptors on cholinergic interneurons in the striatum, which normally exert inhibitory control over dopamine release [1]. Second, it antagonizes M₁ and M₄ receptors that normally inhibit dopaminergic transmission, thereby indirectly facilitating dopamine-mediated behaviors [2]. Additionally, some evidence suggests this compound may directly block dopamine reuptake and storage in central sites, though this appears to be a secondary mechanism [3].

The functional antagonism between cholinergic and dopaminergic systems in the striatum creates a balanced regulatory system where this compound's anticholinergic actions result in relative increases in dopaminergic tone. This is particularly relevant in conditions like Parkinson's disease, where dopamine deficiency creates relative cholinergic excess [1]. The diagram illustrates how this compound's receptor antagonism ultimately enhances dopamine release and D₁ receptor activation through disinhibition of striatal pathways.

Receptor-Specific Interactions

This compound demonstrates differential effects depending on the dopamine receptor subtypes involved. Research in MPTP-induced hemiparkinsonian primates reveals that this compound enhances the anti-parkinsonian actions of the D₁ receptor agonist SKF-82958 but antagonizes those of the D₂/D₃ receptor agonist rotigotine [2]. This receptor-specific interaction suggests that this compound's modulation of dopamine signaling is not uniform across all receptor types but exhibits functional selectivity that may have therapeutic implications.

Table 1: this compound's Receptor-Specific Effects on Dopamine Agonists in Primate Parkinson Model

| Dopamine Receptor Target | Agonist Tested | This compound Effect | Behavioral Outcome |

|---|---|---|---|

| D₁ receptor | SKF-82958 | Enhancement | Increased contraversive circling |

| D₂/D₃ receptors | Rotigotine | Antagonism | Decreased contraversive circling |

| Mixed (L-DOPA metabolism) | L-DOPA methyl ester | Enhancement | Increased contraversive circling |

The enhancement of L-DOPA effects appears to be mediated predominantly through D₁ rather than D₂/D₃ receptor mechanisms in this model [2]. This receptor-specific modulation provides important insights for optimizing therapeutic applications and understanding the neuropharmacology of this compound-dopamine interactions.

Experimental Evidence and Quantitative Data

Behavioral Paradigms in Animal Models

Animal studies provide compelling evidence for this compound's dopamine-modulating effects through various behavioral paradigms:

Conditioned Place Preference (CPP): this compound at 10 mg/kg blocks the expression of cocaine-induced conditioned place preference in mice, suggesting interference with reward memory retrieval [4]. Similar effects were observed with ethanol-induced CPP, where this compound at doses of 1.0, 5.0, and 10.0 mg/kg significantly blocked preference expression [5].

Behavioral Sensitization: In contrast to CPP findings, the same 10 mg/kg dose of this compound potentiates the expression of cocaine-induced behavioral sensitization, indicating enhanced dopamine release in the nucleus accumbens [4].

Parkinsonian Models: In MPTP-induced hemiparkinsonian monkeys, this compound (100-320 μg/kg) enhanced contraversive circling when combined with L-DOPA methyl ester (16.7 mg/kg) or the D₁ agonist SKF-82958 (74.8 μg/kg) but antagonized the effects of the D₂/D₃ agonist rotigotine (32 μg/kg) [2].

The paradoxical effects—simultaneously blocking drug reward while potentiating sensitization—highlight the complexity of cholinergic-dopaminergic interactions and suggest that this compound's effects are state-dependent and circuit-specific.

Neurochemical Release Studies

In vitro studies using rabbit brain tissue provide direct evidence of this compound's effects on neurotransmitter release:

Dopamine Release: this compound (1-10 μM) strongly increased spontaneous [³H]outflow in caudate nucleus slices preincubated with [³H]DA and facilitated evoked DA release [6].

Acetylcholine Release: this compound enhanced evoked [³H]ACh release in caudate nucleus slices, an effect that persisted even in the presence of the dopamine reuptake inhibitor nomifensine [6].

GABA and Noradrenaline: this compound reduced the evoked overflow of [³H]GABA in caudate nucleus slices but increased basal [³H]outflow from cortex slices prelabeled with [³H]NA [6].

Table 2: Quantitative Effects of this compound on Neurotransmitter Release in Brain Slice Preparations

| Neurotransmitter | Brain Region | This compound Concentration | Effect on Spontaneous Release | Effect on Evoked Release |

|---|---|---|---|---|

| Dopamine | Caudate nucleus | 1-10 μM | Increased | Facilitated |

| Acetylcholine | Caudate nucleus | 1-10 μM | Not reported | Enhanced |

| GABA | Caudate nucleus | 1-10 μM | Not reported | Reduced |

| Noradrenaline | Cortex | 1-10 μM | Increased | Not reported |

These findings demonstrate that this compound has broad neurotransmitter effects beyond its primary anticholinergic action, with particularly important interactions with dopaminergic systems that vary by brain region and experimental conditions.

Human Behavioral Studies

Recent human research confirms that this compound modulates effort-based decision-making through dopamine interactions:

Effort Discounting: In a placebo-controlled study, 4 mg this compound increased willingness to exert physical effort for rewards, whereas the D₂ antagonist haloperidol decreased effort expenditure [7].

Delay Discounting: Unlike haloperidol, which reduced delay discounting, this compound had no significant effect on delay-based decisions, suggesting a more specific role for acetylcholine in effort rather than delay discounting [7].

Opposing Actions: The study demonstrated opposing effects of dopamine D₂ and acetylcholine M₁ receptor antagonism on specific components of effort-based decision-making, highlighting the reciprocal antagonism between these systems [7].

These findings in healthy humans indicate that this compound's dopamine-modulating effects translate to meaningful behavioral changes, particularly in cost-benefit decision-making involving physical effort.

Experimental Protocols and Methodologies

Key Behavioral Assays

Conditioned Place Preference (CPP) Protocol: The CPP paradigm employs a three-phase procedure: habituation, conditioning, and testing [4]. During habituation, mice explore all compartments freely. Conditioning consists of eight 15-minute sessions where cocaine (10 mg/kg) is paired with one compartment. For testing, this compound (0.1, 1, or 10 mg/kg) is administered 30 minutes prior to placement in the apparatus, and time spent in each compartment is quantified. The reduction in preference for the drug-paired compartment indicates disruption of reward-related memory retrieval [4] [5].

Behavioral Sensitization Protocol: Mice receive daily cocaine injections (10 mg/kg) for 10 days to develop sensitization [4]. After a withdrawal period, challenges are performed with saline and cocaine (5 mg/kg). This compound (10 mg/kg) is administered 30 minutes before the cocaine challenge. Potentiated locomotor response indicates enhanced sensitization expression, suggesting increased dopamine release in the nucleus accumbens [4].

Primate Circling Behavior Protocol: MPTP-induced hemiparkinsonian monkeys receive intramuscular this compound (0, 100, and 320 μg/kg) alone and combined with L-DOPA methyl ester (16.7 mg/kg), SKF-82958 (74.8 μg/kg), or rotigotine (32 μg/kg) [2]. Contraversive and ipsiversive circling behaviors are quantified to assess anti-parkinsonian effects. This model demonstrates receptor-specific interactions between cholinergic antagonism and dopaminergic agonism.

Neurochemical Release Assays

The experimental workflow for neurotransmitter release studies involves several key stages:

In vitro release studies utilize brain tissue slices (typically 0.3-0.5 mm thickness) from specific regions like caudate nucleus or cortex [6]. The protocol involves:

Tissue Preparation: Slices are prepared using a McIlwain tissue chopper and preincubated in oxygenated physiological buffer.

Radioisotope Labeling: Tissues are incubated with tritiated neurotransmitters ([³H]dopamine, [³H]choline for ACh, [³H]GABA, or [³H]noradrenaline) for 30-45 minutes at 37°C.

Perfusion System: Labeled slices are transferred to perfusion chambers with continuous oxygenated buffer flow (0.5-1 mL/min).

Drug Application: this compound (1-10 μM) is added to the perfusion medium, often compared to other pharmacological agents.

Stimulation: Neurotransmitter release is evoked by electrical field stimulation (e.g., 2 Hz, 24 mA, 2 msec for 2 min) or chemical depolarization (e.g., 15 mM K⁺).

Measurement: Fractions are collected at 1-5 minute intervals and quantified using liquid scintillation counting to determine [³H] overflow.

This methodology allows precise quantification of this compound's effects on both spontaneous and evoked neurotransmitter release with controlled receptor pharmacology.

Therapeutic Implications and Research Applications

Clinical Relevance and Research Utility

This compound's dopamine-modulating effects have several important clinical and research applications:

Parkinson's Disease: this compound is clinically approved for symptomatic treatment of tremor in Parkinson's disease by partially correcting the cholinergic excess that occurs due to relative dopamine deficiency [1]. It shows particular efficacy for tremor reduction but limited effects on bradykinesia and rigidity [1].

Substance Use Disorders: this compound shows promise for cocaine and crack dependence, with administration of 4 mg/day over eight weeks resulting in significantly higher treatment adherence and reduced drug consumption and craving compared to placebo [1]. Its ability to block drug-induced conditioned place preference without producing aversion makes it a potentially useful adjunct for addiction treatment [4] [5].

Decision-Making Research: In human cognitive neuroscience, this compound is used to study the cholinergic regulation of effort-based decision-making, where it increases willingness to exert physical effort for rewards, opposing the effects of dopamine D₂ blockade [7].

Psychiatric Applications: this compound has been shown to reduce negative symptoms in unmedicated schizophrenic patients, with effects not solely attributable to improvement in extrapyramidal symptoms [1]. This suggests potential applications beyond its traditional movement disorder indications.

Safety and Limitations

While this compound has valuable research applications, several limitations and safety concerns must be considered:

Cognitive Effects: this compound impairs several cognitive domains at therapeutic and higher doses, including episodic memory, immediate recall, motor learning, and visual-spatial performance in humans [1]. Single 2 mg doses cause broad declines in these measures.

Neuropsychiatric Side Effects: Adverse effects include confusion, memory impairment, delirium, and hallucinations, particularly in elderly patients and those with neurodegenerative diseases [1] [8].

Abuse Potential: There are reports of this compound abuse with daily use of 30-50 mg in some individuals, and cases of dependence have been described, particularly among polydrug users and patients with schizophrenia [1].

Peripheral Anticholinergic Effects: While relatively small compared to atropine, this compound can cause blurred vision, dry mouth, constipation, urinary retention, and tachycardia [3] [1].

These limitations necessitate careful dose selection and monitoring in both clinical and research settings, particularly when studying cognitive processes or in vulnerable populations.

Conclusion

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. enhances L-DOPA methyl ester and this compound ... dopamine [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound (M₁ antagonist) impairs the expression of ... [pubmed.ncbi.nlm.nih.gov]

- 5. EFFECTS OF this compound (CHOLINERGIC MUSCARINIC ... [sciencedirect.com]

- 6. Effects of the antiparkinsonian drug budipine on ... [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine and acetylcholine have distinct roles in delay [journals.plos.org]

- 8. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Biperiden safety profile and common side effects

Mechanism of Action & Cognitive Impact

Biperiden is a muscarinic acetylcholine receptor antagonist, with a prominent blocking effect on the M1 receptor subtype, which is predominant in the brain [1] [2]. Its therapeutic effect in Parkinson's disease comes from restoring the balance between acetylcholine and dopamine in the basal ganglia [3] [4].

This central anticholinergic action is also responsible for significant cognitive side effects. This compound can dose-dependently impair episodic memory, immediate recall, motor learning, and visual-spatial performance [1]. In research settings, a single 2 mg dose has been shown to cause broad cognitive declines, while effects at 4 mg can reduce auditory memory formation [1]. These effects make it a tool for modeling cholinergic dysfunction in experimental studies.

The diagram below illustrates this core mechanism and its primary consequences.

Experimental Data on Side Effect Incidence

The following table consolidates quantitative and qualitative safety data from clinical observations and studies, which is crucial for risk-benefit assessment.

| Aspect | Details & Incidence |

|---|

| Dosage & Administration | Parkinson's disease: Start at 2 mg 3-4 times daily; max 16 mg/day [5] [6]. Extrapyramidal reactions: 2 mg 1-3 times daily [5] [7]. | | Central Anticholinergic Syndrome | Symptoms include dilated pupils, warm/dry skin, flushed face, fever, dry mouth, tachycardia, delirium, agitation, hallucinations, seizures, and memory loss [8]. Can progress to stupor, coma, or cardiorespiratory arrest [8]. | | Geriatric Vulnerability | Elderly patients are more likely to experience confusion, delirium, and memory impairment [1] [9]. Elderly men are at higher risk for complications from urinary retention due to age-related prostate issues [7]. | | Contraindications | Narrow-angle glaucoma [5] [6], bowel obstruction or megacolon [5] [6], known hypersensitivity to this compound [6], and myasthenia gravis [5]. | | Hepatotoxicity Profile | this compound is an unlikely cause of clinically apparent liver injury (Likelihood score: E). It has not been associated with serum enzyme elevations or significant liver injury in clinical use [10]. |

Key Considerations for Research & Development

For professionals in drug development, the following points are particularly relevant:

- Abuse Potential: Cases of dependence and abuse have been reported, particularly among polydrug users and patients with schizophrenia, with some individuals using 30–50 mg daily [1].

- Use in Special Populations:

- Pregnancy & Lactation: Classified as FDA Pregnancy Category C. Animal studies show no embryo-fetotoxicity, but insufficient data exists in pregnant women. It is found in breast milk and may decrease milk production; use during lactation is not recommended [9] [6].

- Pediatric & Geriatric Use: Safety and efficacy in children are not established [7] [6]. Geriatric patients require caution due to heightened sensitivity to CNS and peripheral side effects [7] [1].

- Drug Interactions: Concomitant use with other CNS depressants (alcohol, sedatives) can cause additive effects [7] [6]. Using other drugs with anticholinergic properties (e.g., tricyclic antidepressants, some antihistamines) can intensify adverse effects [5] [9].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. This compound Uses, Side Effects & Warnings [drugs.com]

- 6. This compound Monograph for Professionals [drugs.com]

- 7. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 8. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Biperiden therapeutic range plasma concentration

Biperiden Pharmacokinetic Profile

| Parameter | Value | Details / Conditions |

|---|---|---|

| Therapeutic Range | 1–6.5 ng/mL | Measured 0.5–2 hours after a single 4 mg oral dose [1] |

| Toxic Level | >13 ng/mL | - [1] |

| Time to Peak Plasma Concentration (T~max~) | 1.5–2 hours | After oral administration [1] |

| Elimination Half-Life (T~1/2~) | 18–24 hours | May be prolonged in elderly patients [2] [3] [4] |

| Oral Bioavailability | 33% | Due to extensive first-pass metabolism [1] [4] |

| Protein Binding | 60% | - [5] [3] |

Analytical Method for Determining Plasma Concentration

A 2023 study detailed a novel Gas Chromatography-Mass Spectrometry (GC-MS) method using Salt-Assisted Liquid–Liquid Microextraction (SALLME), which is well-suited for therapeutic drug monitoring due to its sensitivity and efficiency [1]. The following diagram illustrates the core workflow of this analytical method.

Workflow for GC-MS analysis of this compound in plasma using SALLME [1]

Key Features of the SALLME-GC-MS Method [1]:

- Sample Volume: Uses only 290 µL of plasma

- Extraction: Employs a simple microextraction with 200 mg of sodium chloride (NaCl) and 1 mL of ethyl acetate as the organic solvent

- Calibration Range: 0.5 to 20 ng/mL, covering the therapeutic and lower toxic range

- Advantages: The method is rapid, uses minimal solvent (green), and has been validated according to EMA guidelines for precision and accuracy

Key Considerations for Researchers

- Clinical Context is Crucial: The established therapeutic range is a guide. Pharmacodynamic effects like changes in pupil size and accommodation can lag behind peak plasma concentrations by several hours [2]. Individual patient response and clinical symptoms should always be correlated with plasma levels.

- Potential for Abuse: Note that this compound has euphoric and hallucinogenic properties and is one of the most commonly abused anticholinergic drugs [1]. This underscores the importance of robust therapeutic drug monitoring in specific patient populations.

- Alternative Analytics: While GC-MS is a gold standard, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have also been used for determining this compound in plasma, though older methods were noted to be less sensitive [1].

References

- 1. A novel method for the therapeutic drug monitoring of ... [sciencedirect.com]

- 2. This compound effects and plasma levels in volunteers [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. Pharmacokinetic and pharmacodynamic studies following ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Biperiden abuse potential and dependence

Clinical Evidence and Case Reports

Clinical observations confirm that biperiden dependence occurs in practice, with documented cases meeting formal diagnostic criteria for substance dependence.

Table 1: Documented Case of this compound Dependence [1] [2]

| Feature | Description |

|---|---|

| Patient Profile | 47-year-old man with a history of polysubstance abuse (in remission for 2 years). |

| This compound Use | Self-medication; dose escalated up to 50 mg/day (therapeutic range is typically 2-8 mg/day). |

| Reported Effects | Feelings of relaxation and sociability. |

| Observed Symptoms | Hypoactive delirium, disorientation, somnolence, poor memory, incoherent speech, illusions, dry mouth, blurred vision, tremor. |

| Dependence Criteria | Met 4 out of 7 DSM-IV-TR criteria for substance dependence (tolerance, use despite knowledge of harm, unsuccessful efforts to cut down, failure to fulfill major role obligations). |

| Withdrawal Symptoms | Anxiety, restlessness, and insomnia upon discontinuation. |

Epidemiological studies note that misuse is more frequently observed in patients with a history of chronic psychotic disorders or polysubstance use disorders [1]. One study reported a 34% prevalence of anticholinergic misuse among patients with chronic psychosis [1]. Another study in Norway found that among patients not using neuroleptics, this compound was the most frequently used anticholinergic, often concomitantly with benzodiazepines, suggesting a potential for interaction or misuse [1] [3].

Preclinical and Mechanistic Insights

Data from animal studies and research into the drug's mechanism of action provide a conflicting picture and potential explanations for its abuse liability.

Table 2: Preclinical and Mechanistic Data on Abuse Potential

| Study Type / Mechanism | Key Findings |

|---|---|

| Conditioned Place Preference (CPP) in Rats [4] | This compound, at doses of 1, 2, or 4 mg/kg, did not produce place preference or aversion on its own. It also did not potentiate the rewarding effects of morphine or interact with haloperidol, suggesting a lack of primary rewarding properties in this model. |

| Effects on Cocaine-Related Behaviors [5] | Acute administration of this compound (5 mg/kg) antagonized the increase in 50-kHz ultrasonic vocalizations (indicative of positive affect/euphoria) induced by cocaine in rats. It did not affect cocaine-induced increases in locomotor activity. |

| Mood Elevation [1] | A double-blind, placebo-controlled study found that this compound elevated mood in healthy human subjects. |

| Neurobiological Mechanism [1] | By blocking muscarinic receptors in the brain, this compound may inhibit dopamine reuptake and storage in the nucleus accumbens, a key region in the brain's reward pathway. This proposed mechanism could explain its euphoric and deliriogenic effects. |

| Antidepressant-Like Effects [6] | In mouse models, this compound demonstrated antidepressant-like effects, which were linked to the activation of the BDNF/TrkB signaling pathway and subsequent regulation of BICC1 protein expression in the hippocampus and prefrontal cortex. |

Synthesis and Research Gaps

The apparent contradiction between human case reports and the negative CPP data can potentially be resolved by considering the context of use. The rewarding properties of this compound may not be intrinsic but rather related to its ability to "self-medicate" certain undesirable states. Researchers have proposed two main hypotheses for its misuse [1]:

- Amelioration of side effects: In patients on antipsychotics, it may alleviate neuroleptic-induced anhedonia or extrapyramidal symptoms.

- Mood enhancement: Its ability to elevate mood and produce mild euphoria, as seen in healthy subjects and its antidepressant-like effects in animals, may drive misuse, especially in individuals with underlying mood disorders or a history of substance abuse.

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.

1. Protocol: Assessment of Rewarding Properties using Conditioned Place Preference (CPP) [4]

- Subjects: Rats.

- Apparatus: A two-compartment place conditioning box with distinct visual and tactile cues.

- Procedure: The study used an unbiased design. During a pre-test, rats with no innate preference for either compartment were selected. During the conditioning phase (typically 6-8 sessions), this compound (1, 2, or 4 mg/kg) was paired with one compartment, and the vehicle was paired with the other. A final post-test assessed any shift in time spent in the drug-paired compartment.

- Outcome Measured: The difference in time spent in the drug-paired compartment during pre-test and post-test. The study concluded this compound did not induce CPP at the tested doses.

2. Protocol: Investigating Antidepressant-like Effects and Mechanism [6]

- Subjects: Adult male ICR mice.

- Stress Model: Chronic Unpredictable Stress (CUS) was applied for 4-5 weeks.

- Drug Administration: this compound (0.1 or 1 mg/kg) or vehicle was administered intraperitoneally.

- Behavioral Tests:

- Sucrose Preference Test (SPT): Measures anhedonia.

- Novelty-Suppressed Feeding Test (NSFT): Measures anxiety and motivation.

- Forced Swim Test (FST): Measures behavioral despair.

- Mechanistic Investigation: To probe the role of BDNF/TrkB signaling, a separate group of mice received a TrkB receptor antagonist (K252a) 30 minutes before this compound. Brain tissues (hippocampus and prefrontal cortex) were analyzed for BICC1 protein expression using Western Blot.

Proposed Signaling Pathway for Antidepressant-like Effects

The following diagram illustrates the proposed mechanism for this compound's rapid antidepressant-like effects, as identified in mouse studies [6].

Conclusion and Key Takeaways

For drug development professionals, the evidence on this compound suggests:

- Clear Risk in Vulnerable Populations: Abuse and dependence are documented clinical realities, particularly in individuals with a history of psychosis or substance use disorders.

- Complex Pharmacology: Its potential for abuse may be indirectly mediated through the mitigation of anhedonia or through mood-elevating properties linked to BDNF signaling, rather than primary reinforcement.

- Model-Dependent Findings: Standard animal models like CPP may not fully capture the subtleties of its abuse potential, highlighting the need for complementary models that incorporate elements of self-medication.

- Therapeutic Paradox: The same mechanism—M1 receptor antagonism—is being investigated for treating conditions like cocaine use disorder [5], underscoring the complex and context-dependent nature of its effects on the reward system.

References

- 1. : Case Report and Literature Review - PMC this compound Dependence [pmc.ncbi.nlm.nih.gov]

- 2. This compound dependence: case report and literature review [pubmed.ncbi.nlm.nih.gov]

- 3. The use and potential abuse of anticholinergic antiparkinson ... [semanticscholar.org]

- 4. Assessment of rewarding and reinforcing properties ... [sciencedirect.com]

- 5. This compound reverses the increase in 50-kHz ultrasonic ... [pmc.ncbi.nlm.nih.gov]

- 6. The antidepressant-like effects of this compound may involve ... [sciencedirect.com]

Clinical and Analytical Significance of Biperiden Monitoring

Biperiden is an antimuscarinic agent used to treat Parkinson's disease and manage extrapyramidal side effects from neuroleptic drugs [1]. TDM is crucial for several reasons:

- Narrow Therapeutic Window: The therapeutic range is narrow, reported as 1–6.5 ng/mL, with a toxic level of 13 ng/mL [1].

- Abuse Potential: this compound has euphoric and hallucinogenic properties, making it one of the most commonly abused anticholinergic drugs [1].

- Optimizing Therapy: TDM helps ensure therapeutic efficacy while minimizing central nervous system and peripheral side effects [1].

Traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can use high solvent volumes and require a sample preconcentration evaporation step [1]. The protocol below addresses this with a modern, miniaturized approach.

Protocol: Determining this compound in Plasma by GC-MS with SALLME

This protocol is adapted from a 2023 study that developed and validated a novel method using Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1].

Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)

SALLME is a simple, fast, and green technique that uses salt and a water-miscible organic solvent to achieve efficient extraction and clear phase separation [1].

Workflow Diagram: SALLME and GC-MS Analysis

- Materials & Reagents:

- This compound and Internal Standard (IS): this compound-d5 is recommended [1].

- Salting Agent: Sodium chloride (NaCl) [1].

- Organic Solvent: Acetonitrile, Ethyl Acetate, or Acetone. The highest recovery in the cited study was achieved with acetonitrile [1].

- Other: Sodium hydroxide (NaOH), Methanol for stock solutions [1].

- Procedure:

- Pipette 290 µL of plasma sample or calibration standard into a microcentrifuge tube [1].

- Add the internal standard (this compound-d5) [1].

- Add 200 mg of NaCl [1].

- Add 400 µL of acetonitrile [1].

- Vortex the mixture vigorously for 1 minute.

- Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to achieve complete phase separation.

- Carefully collect the upper organic layer for injection into the GC-MS system [1].

Instrumental Analysis: GC-MS Conditions

The following table summarizes the optimized GC-MS parameters based on the research. Note that specific parameters might need optimization for your instrument.

Table 1: Recommended GC-MS Operating Conditions

| Parameter | Specification |

|---|---|

| GC Instrument | Agilent 7890B or equivalent [2] |

| MS Instrument | Agilent 5977A single quadrupole MS or equivalent [2] |

| Column | Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent [1] [2] |

| Carrier Gas & Flow | Helium, constant flow at 2.0 mL/min [2] |

| Injection Volume | 1 µL (splitless mode recommended) [1] |

| Inlet Temperature | 250 °C [1] |

| Oven Temperature Program | Initial: 60 °C (hold 1 min); Ramp 1: 30 °C/min to 180 °C; Ramp 2: 10 °C/min to 280 °C (hold 5 min) [1] |

| Transfer Line Temp. | 280 °C [1] |

| Ionization Mode | Electron Ionization (EI) [3] |

| Ionization Energy | 70 eV [3] |

| Ion Source Temp. | 230 °C [1] |

| Data Acquisition | Selected Ion Monitoring (SIM) mode for high sensitivity in quantitative analysis [3]. |

Method Validation Data

The developed method has been validated according to the EMA bioanalytical method validation guideline [1]. Key performance data are summarized below.

Table 2: Method Validation and Performance Characteristics

| Validation Parameter | Result / Value |

|---|---|

| Linear Range | 0.5 - 20.0 ng/mL [1] |

| Correlation Coefficient (R²) | > 0.99 [1] |

| Limit of Detection (LOD) | < 0.5 ng/mL [1] |

| Limit of Quantification (LOQ) | 0.5 ng/mL [1] |

| Accuracy (Relative Error) | Within ±15% [1] |

| Precision (% CV) | < 15% [1] |

| Recovery | High and consistent (specific % not detailed in search results) [1] |

Key Advantages and Applications

- High Sensitivity: The LOD and LOQ are well below the therapeutic range (1-6.5 ng/mL), making the method ideal for TDM [1].

- Green Chemistry: SALLME significantly reduces organic solvent consumption compared to traditional LLE or SPE [1].

- Efficiency and Cost-Effectiveness: The protocol is simple and fast, eliminating the need for a sample evaporation step, which saves time and reduces analyte loss [1].

- Proven Applicability: The method has been successfully applied to the analysis of this compound in real human plasma samples [1].

Critical Notes for Researchers

- Internal Standard: The use of a stable isotope-labeled internal standard (this compound-d5) is crucial for achieving high precision and accuracy, as it corrects for analyte losses during sample preparation and variations in instrument response [1] [4].

- Calibration: A fresh calibration curve should be prepared with each batch of samples, covering the expected concentration range in the study [1].

- Quality Control: Incorporate quality control (QC) samples at low, medium, and high concentrations within the calibration curve to monitor the method's performance during the analysis run.

References

- 1. A novel method for the therapeutic drug monitoring of ... [sciencedirect.com]

- 2. Frontiers | Rapid GC - MS for screening seized method in... drugs [frontiersin.org]

- 3. - GC Principle, Instrument and Analyses and... | Technology Networks MS [technologynetworks.com]

- 4. A Review of Advances in Bioanalytical Methods for the ... [pmc.ncbi.nlm.nih.gov]

Biperiden Pharmacological Proof-of-Concept Model: Application Notes and Experimental Protocols

Introduction to Biperiden as a Pharmacological Tool

This compound is a muscarinic acetylcholine receptor (mAChR) antagonist with relative selectivity for the M1 receptor subtype that has emerged as a valuable tool in neuroscience research and drug development. While clinically approved for the treatment of Parkinson's disease and extrapyramidal side effects of neuroleptic drugs, this compound's mechanism of action has been leveraged to establish pharmacological models of cholinergic dysfunction [1] [2]. The distinctive profile of this compound as an M1-preferring antagonist (equilibrium dissociation constant [Kd] for M1 = 0.48 ± 0.02; for M2 = 6.3 ± 0.5; for M3 = 3.9 ± 0.1; for M4 = 2.4 ± 0.03; for M5 = 6.3 ± 0.1) makes it particularly useful for investigating the specific contributions of M1 receptor-mediated signaling to cognitive processes and for evaluating novel M1-targeting therapeutic candidates [3].

Unlike non-selective muscarinic antagonists such as scopolamine, this compound demonstrates a favorable side effect profile with reduced peripheral adverse effects, which enhances its utility in experimental settings [3] [4]. The ability of this compound to induce temporary, reversible cognitive impairments that model aspects of age- and dementia-related memory dysfunction has established its role in proof-of-concept studies for pro-cognitive compounds [4]. Recent research has also expanded this compound's potential applications to include investigations for post-traumatic epilepsy prevention and alcohol use disorder treatment, further broadening its relevance to contemporary drug discovery efforts [5] [6].

Pharmacology and Mechanism of Action

Basic Pharmacological Properties

Table 1: Fundamental Pharmacological Properties of this compound

| Parameter | Characteristics | Research Implications |

|---|---|---|

| Mechanism of Action | Competitive M1 muscarinic acetylcholine receptor antagonist [3] | Creates reversible cholinergic deficit; models specific aspects of cognitive impairment |

| Receptor Selectivity | M1 > M4 > M3 > M2 ≈ M5 [3] | More specific for central cognitive effects compared to non-selective anticholinergics |

| Bioavailability | 87% [1] | Good oral absorption suitable for oral administration in experimental models |

| Protein Binding | 60% [1] | Moderate plasma protein binding affecting free drug concentration |

| Metabolism | Hepatic hydroxylation [1] | Potential for drug interactions; metabolic individual variability |

| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours post-administration [4] | Informs timing of cognitive assessments in experimental protocols |

Cognitive Effects Profile

Table 2: Dose-Dependent Cognitive Effects of this compound in Human Studies

| Cognitive Domain | Effects of 2mg this compound | Effects of 4mg this compound | Time Course |

|---|---|---|---|

| Verbal Episodic Memory | Impairment in immediate and delayed recall [4] | Greater impairment in delayed recall; dose-dependent effect [4] | Peak effects at 90 minutes; resolution by 4 hours [4] |

| Working Memory | Minimal effects [4] | Increased reaction time in n-back task (up to 50ms) [3] | Significant at Tmax; correlates with plasma concentrations |

| Sustained Attention | Minimal impairment [4] | Significant impairment in adaptive tracking (-2.1 percentage points) [3] | Concentration-dependent relationship |

| Executive Function | No significant effects [4] | No significant effects [4] | Not time-dependent |

This compound's mechanism of action in the central nervous system primarily involves competitive antagonism of acetylcholine at M1 muscarinic receptors in the corpus striatum and hippocampus, brain regions critically involved in cognitive function and motor control [1] [2]. The relative M1 selectivity is particularly important for its research applications, as it allows for more specific targeting of cognitive processes with fewer confounding peripheral side effects compared to non-selective anticholinergics like scopolamine [3]. Parkinsonian symptoms and certain cognitive deficits are thought to result from an imbalance between cholinergic and dopaminergic neurotransmission, which this compound temporarily induces by reducing cholinergic signaling, thereby creating a validated model for testing potential therapeutic interventions [1].

Interestingly, beyond its receptor antagonist properties, this compound has also been demonstrated to act as a weak uncompetitive inhibitor of acetylcholinesterase (AChE) with an inhibition constant (Ki) of 1.11 mmol/L [7]. However, this enzymatic inhibition requires concentrations approximately 69,000 times higher than therapeutic plasma levels, suggesting it likely does not contribute significantly to its physiological effects at clinically relevant doses but may inform structural design of future cholinergic modulators [7].

Figure 1: this compound's Mechanism in Proof-of-Concept Models. This diagram illustrates how this compound creates a temporary cognitive deficit through M1 receptor antagonism, establishing an experimental model for evaluating novel pro-cognitive compounds.

Experimental Protocols and Methodologies

Human Cognitive Challenge Model Protocol

The This compound challenge model in healthy human subjects has been rigorously characterized in multiple randomized, placebo-controlled, crossover studies [3] [4]. The following protocol details the established methodology for implementing this model in proof-of-concept studies for cognitive-enhancing compounds:

Subject Selection and Screening: Healthy volunteers aged 18-80 years, with no current or past history of physical, neurological, or psychiatric illness interfering with study objectives. For studies in elderly populations, Mini-Mental State Examination score should be ≥28 [3]. Exclusion criteria typically include use of nicotine-containing products, consumption of caffeine 24 hours prior to dosing, and use of medications with cholinergic or anticholinergic properties [3].

Study Design: Randomized, double-blind, placebo-controlled, crossover design with treatment sequences balanced across subjects. A minimum washout period of 7 days between administrations is recommended due to this compound's elimination half-life of 11-21 hours [4] [3].

Dosing Protocol: Administration of this compound (2 mg and 4 mg) and matching placebo in identical capsules. Subjects should fast for at least 30 minutes prior to dosing and consume a light snack to prevent nausea. Dosing typically occurs after baseline cognitive assessments [3] [4].

Pharmacokinetic Assessments: Venous blood samples collected predose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours postdose. Plasma concentrations of this compound are determined using validated analytical methods (e.g., liquid chromatography with tandem mass spectrometry) [3].

Cognitive Assessment Battery:

- Verbal Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT) or similar verbal learning task with immediate and delayed recall components [4].

- Working Memory: N-back task (2-back variant) assessing accuracy and reaction time [3].

- Sustained Attention: Adaptive tracking task or Sustained Attention to Response Task (SART) [3] [4].

- Executive Function: Choice reaction time tasks and cognitive flexibility measures [4]. Assessments should be performed at baseline and at 1, 2.5, 4, 7, and 22 hours postdose to capture the time course of cognitive effects [3].

Safety Monitoring: Assessment of treatment-emergent adverse events, vital signs, laboratory tests, and electrocardiogram throughout the study period [3]. Common side effects include dry mouth, blurred vision, and mild drowsiness, which are generally transient and dose-dependent [4].

Animal Model Protocol

For preclinical proof-of-concept studies, this compound can be utilized to induce cognitive deficits relevant to screening potential therapeutic compounds:

Animal Subjects: Male Lister Hooded rats (or other appropriate strains), typically 3-6 months of age, housed under standard laboratory conditions with ad libitum access to food and water unless experimental conditions require otherwise [8].

Dosing Regimen: Intraperitoneal administration of this compound hydrochloride at doses of 3-10 mg/kg for acute studies [8]. For oral administration in rats, 4 mg doses achieve peak plasma concentrations (Cmax) of approximately 4 ng/mL [8].

Cognitive Behavioral Assessments:

- Spatial Learning and Memory: Morris water maze or radial arm maze tasks administered 60-90 minutes post-dose when plasma concentrations peak.

- Working Memory: Delayed matching/non-matching to position tasks.

- Attention: 5-choice serial reaction time task measuring accuracy and impulsivity.

Ethical Considerations: All animal experiments should comply with institutional animal care and use guidelines, with efforts to minimize suffering and use the minimum number of animals necessary for statistical power.

Figure 2: Experimental Workflow for this compound Challenge Study. This diagram outlines the key stages in a randomized, placebo-controlled, crossover study design using this compound as a pharmacological challenge agent.

Research Applications and Evidence Base

Cognitive Challenge Model

The primary application of this compound in proof-of-concept studies is as a pharmacological challenge agent to induce temporary cognitive deficits that model aspects of neurodegenerative and neuropsychiatric disorders. In healthy elderly subjects, this compound administration (4 mg) has been shown to produce significant impairment in multiple cognitive domains, including:

- Sustained attention (-2.1 percentage point reduction in adaptive tracking performance)

- Verbal memory (2-3 fewer words recalled on verbal learning tasks)

- Working memory (up to 50-millisecond increase in n-back task reaction time) [3]

These effects demonstrate dose-dependency and clear concentration-effect relationships, making this compound a reliable tool for establishing proof-of-pharmacology for novel cholinergic compounds [3]. The cognitive deficits induced by this compound are particularly notable for their relative selectivity for memory processes without broad impairments across all cognitive domains or marked sedation, which represents an advantage over non-selective muscarinic antagonists like scopolamine [4].

Population PK-PD modeling of this compound effects has quantified significant concentration-effect relationships for n-back reaction time, n-back accuracy, and adaptive tracking performance, providing a robust framework for designing future studies investigating pro-cognitive compounds [3]. This model can be used to optimize this compound dose selection, sample size calculations, and timing of PK and PD measurements in clinical trials.

Emerging Therapeutic Applications

Beyond its established role as a cognitive challenge agent, this compound is being investigated for several novel therapeutic applications:

Post-Traumatic Epilepsy Prevention: A multicenter Phase III randomized, double-blind clinical trial is evaluating this compound as an antiepileptogenic agent in patients with moderate or severe traumatic brain injury (TBI). The protocol involves intravenous administration of 5 mg this compound every 6 hours for 10 days, initiated within 12 hours of TBI, with follow-up continuing for two years to assess epilepsy development [6]. This application is supported by preclinical evidence that this compound delays seizure onset and reduces incidence and intensity of spontaneous seizures after brain injury [6].

Alcohol Use Disorder: Preclinical research indicates that this compound at doses of 5 and 10 mg/kg (intraperitoneal) in rats effectively reduces motivation for alcohol consumption, decreases ethanol intake in binge-drinking protocols, and attenuates alcohol-seeking behavior after re-exposure to contexts associated with ethanol self-administration [5]. These findings suggest that muscarinic cholinergic modulation may represent a promising avenue for developing new treatments for alcohol use disorder.

Parkinson's Disease and Extrapyramidal Symptoms: While already clinically approved for these indications, ongoing research continues to elucidate this compound's mechanisms in managing parkinsonian symptoms and controlling extrapyramidal side effects of neuroleptic drugs [1] [2] [9].

Conclusion

This compound represents a versatile pharmacological tool with well-characterized applications in proof-of-concept studies for cognitive-enhancing compounds and emerging potential in novel therapeutic areas. The established protocols for its use in human cognitive challenge models provide a robust framework for evaluating novel compounds targeting cholinergic systems, with particular relevance for disorders characterized by M1 muscarinic receptor dysfunction. The relative M1 selectivity of this compound offers advantages over non-selective muscarinic antagonists by providing a more specific cognitive impairment profile with fewer confounding peripheral side effects.

The continuing investigation of this compound in new areas such as post-traumatic epilepsy prevention and alcohol use disorder highlights the expanding utility of this compound in translational neuroscience research. Researchers implementing this compound challenge models should adhere to the detailed protocols outlined herein, with particular attention to dose selection, timing of cognitive assessments, and safety monitoring to ensure valid and reproducible results. As drug development efforts increasingly target specific muscarinic receptor subtypes, this compound-based proof-of-concept models will remain valuable tools for establishing early evidence of pharmacological activity and potential therapeutic efficacy.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 3. Challenge this compound in Healthy Elderly as... Model [pmc.ncbi.nlm.nih.gov]

- 4. Journal of Clinical Psychopharmacology [journals.lww.com]

- 5. Evaluation of the effect of this compound (cholinergic muscarinic ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Parkinson Drug this compound Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound HCl - Anticholinergic drug - APExBIO [apexbt.com]

- 9. This compound (oral route) - Side effects & dosage [mayoclinic.org]

Application Notes and Protocols: Biperiden Dose-Response Modeling of Cognitive Impairment for Proof-of-Pharmacology Studies

Then, I will now begin writing the main body of the report.

Introduction to the Biperiden Challenge Model

The This compound challenge model represents a sophisticated pharmacological approach for inducing transient and reversible cognitive deficits in healthy volunteers, serving as a valuable tool for evaluating procognitive compounds in early-phase drug development. This compound, a selective M1 muscarinic receptor antagonist, has demonstrated a unique ability to impair specific cognitive domains—particularly verbal episodic memory—without producing the broad neuropsychological side effects associated with non-selective anticholinergics like scopolamine. This selective profile makes this compound an ideal compound for establishing proof-of-pharmacology for novel cholinergic therapies targeting cognitive dysfunction in neurodegenerative and neuropsychiatric disorders. The model capitalizes on the well-established cholinergic hypothesis of cognitive aging and dementia, which posits that reduced cholinergic neurotransmission contributes significantly to memory impairments observed in conditions like Alzheimer's disease and mild cognitive impairment.

The fundamental premise of the this compound challenge paradigm is that a candidate compound that reverses or mitigates this compound-induced cognitive deficits likely possesses cholinergic-enhancing properties that may prove therapeutic in clinical populations. Unlike disease-state models that face challenges with patient recruitment, heterogeneity, and ethical considerations, the this compound model offers a controlled experimental system in healthy volunteers that provides preliminary evidence of cognitive efficacy before advancing to costly clinical trials in patient populations. Recent studies have validated this approach, demonstrating that this compound produces dose-dependent impairments in specific cognitive domains that can be reliably quantified using standardized neuropsychological assessments [1] [2]. This application note provides comprehensive protocols for implementing the this compound challenge model, including detailed methodologies, dosing regimens, cognitive assessment batteries, and data analysis techniques optimized for proof-of-pharmacology studies.

Mechanism of Action & Scientific Rationale

Neuropharmacological Foundations

This compound functions as a competitive antagonist at central muscarinic acetylcholine receptors with particular selectivity for the M1 receptor subtype, which is predominantly expressed in brain regions critical for learning and memory, including the cerebral cortex, hippocampus, and striatum [3]. This regional specificity underlies this compound's selective effects on cognitive processes compared to non-selective anticholinergics. The M1 receptor plays a crucial role in cognitive processing through its modulation of synaptic plasticity, neuronal excitability, and long-term potentiation (LTP)—the neurophysiological basis of memory formation. By blocking these receptors, this compound induces a temporary cholinergic deficit that mimics aspects of the neurochemical environment observed in age-related cognitive decline and dementia [1] [4].

Receptor occupancy studies in humans have demonstrated that oral administration of 4 mg this compound results in muscarinic receptor occupancy rates of 10%–45% in the frontal cortex three hours post-administration, with occupancy correlating curvilinearly with plasma this compound concentration [3]. The functional consequences of this receptor blockade include disruption of hippocampal-dependent memory consolidation processes and impairment of attention and executive function networks. Unlike non-selective antimuscarinics, this compound's relatively low affinity for peripheral M2 and M3 receptors results in fewer peripheral side effects, enhancing its tolerability and experimental utility [5] [3]. Additionally, research has revealed that this compound acts as a very weak uncompetitive inhibitor of acetylcholinesterase (Ki = 1.11 mmol/L), though this effect is unlikely to be clinically relevant at therapeutic doses [6].

Signaling Pathways and Cognitive Impairment Mechanisms

Table 1: this compound's Neuropharmacological Profile

| Parameter | Characteristics | Experimental Evidence |

|---|---|---|

| Primary Mechanism | Competitive M1 muscarinic receptor antagonism | In vitro binding studies showing high affinity for M1 receptors [3] |

| Receptor Selectivity | M1 > M4 > M2/M3 | Receptor occupancy studies showing regional brain distribution [3] |

| Cognitive Domain Specificity | Strongest effects on episodic memory, moderate effects on attention and working memory | Controlled trials showing differential impairment across cognitive tasks [1] [2] |

| Additional Mechanisms | Weak uncompetitive acetylcholinesterase inhibition (Ki = 1.11 mmol/L) | Enzyme kinetics studies using Ellman's method [6] |

| Neurophysiological Effects | Reduces long-term potentiation (LTP)-like plasticity; modulates EEG rhythms | Paired associative stimulation studies; EEG spectral analysis [3] |